6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione
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Overview
Description
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pteridine core substituted with a hydroxy-methoxyphenyl group and a methyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with 4-hydroxy-3-methoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. It can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory enzymes. Additionally, it may interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, known for its anti-inflammatory and antioxidant properties.
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, widely studied for its antioxidant and anti-inflammatory effects.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, known for its antioxidant properties.
Uniqueness
6-(4-Hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
64233-17-6 |
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Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O4/c1-18-12-11(13(20)17-14(18)21)16-8(6-15-12)7-3-4-9(19)10(5-7)22-2/h3-6,19H,1-2H3,(H,17,20,21) |
InChI Key |
DAJYZYCUKBMTJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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